molecular formula C11H9ClF3N3 B11847756 4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride CAS No. 1179362-98-1

4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride

Cat. No.: B11847756
CAS No.: 1179362-98-1
M. Wt: 275.66 g/mol
InChI Key: AJUVPYTUDYIMMM-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride is an organic compound with the molecular formula C11H9ClF3N3 and a molecular weight of 275.66 g/mol . This chemical belongs to the privileged quinoline scaffold, a structure recognized for its significant pharmacological potential . The molecule features a carboximidamide group at the 2-position of the quinoline ring and a metabolically stable trifluoromethyl group at the 4-position, a combination that is frequently explored in medicinal chemistry to enhance biological activity and optimize drug-like properties. Quinoline and quinolone carboxamide derivatives are a major focus in anticancer research, demonstrating potent activity through various mechanisms. A recent 2025 review highlights that such derivatives have emerged as strong candidates for drug design, acting as inhibitors of critical targets including topoisomerase, protein kinases, and human dihydroorotate dehydrogenase . The presence of the carboximidamide linkage is an effective strategy for boosting pharmacological properties, particularly anticancer potency . This makes this compound a valuable scaffold for researchers investigating new oncological pathways and developing novel chemotherapeutic agents. Beyond oncology, quinoline analogues are also being optimized for antiviral applications. Research published in 2022 identified novel quinoline analogues as potent inhibitors of Enterovirus D68 (EV-D68) by targeting the viral VP1 capsid protein . These compounds effectively inhibited viral replication in cell-based assays, showing the versatility of the quinoline core in infectious disease research. While the specific activity of this compound must be confirmed by researchers, its structure is closely related to these investigated scaffolds, positioning it as a promising building block for discovering new antiviral leads. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

CAS No.

1179362-98-1

Molecular Formula

C11H9ClF3N3

Molecular Weight

275.66 g/mol

IUPAC Name

4-(trifluoromethyl)quinoline-2-carboximidamide;hydrochloride

InChI

InChI=1S/C11H8F3N3.ClH/c12-11(13,14)7-5-9(10(15)16)17-8-4-2-1-3-6(7)8;/h1-5H,(H3,15,16);1H

InChI Key

AJUVPYTUDYIMMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=N)N)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The Friedländer annulation is a classical method for constructing quinoline scaffolds. For 4-(trifluoromethyl)quinoline-2-carboximidamide hydrochloride, this approach begins with o-trifluoromethylaniline and ethyl ethoxymethylene malonate. Cyclization under acidic conditions yields 3-carbethoxy-4-hydroxy-8-trifluoromethylquinoline. Subsequent saponification with aqueous NaOH generates the carboxylic acid derivative, which undergoes decarboxylation and chlorination with phosphorus oxychloride (POCl₃) to introduce the 4-chloro group.

The carboximidamide functionality is introduced via nucleophilic substitution. Treating 4-chloro-8-trifluoromethylquinoline with guanidine hydrochloride in dimethylformamide (DMF) at 120°C for 12 hours replaces the chloro group with the carboximidamide moiety. Final salification with HCl in ethanol yields the hydrochloride salt.

Optimization and Challenges

Key challenges include controlling regioselectivity during annulation and minimizing side reactions during chlorination. Using iodine as a catalyst in POCl₃ improves chlorination efficiency, achieving yields of 80–85% for the 4-chloro intermediate. However, the multi-step nature of this method (5–6 steps) results in an overall yield of 40–45%, necessitating rigorous purification after each step.

Suzuki Coupling-Based Synthesis

Building Block Preparation

This method leverages palladium-catalyzed cross-coupling to introduce substituents at specific positions. Starting with 6-bromoquinoline-3-carboxylate, Suzuki coupling with trifluoromethylphenylboronic acid installs the trifluoromethyl group at the 4-position. The bromine substituent serves as a leaving group for subsequent functionalization.

Imidamide Formation

After coupling, the ester group at the 2-position is reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H) at −78°C. The aldehyde is then converted to the carboximidamide via condensation with hydroxylamine hydrochloride, followed by cyclization with trifluoroacetic anhydride (TFAA). Final hydrochloride salt formation is achieved using HCl gas in anhydrous ether.

Advantages and Limitations

Suzuki coupling offers precise control over substitution patterns, making this method ideal for synthesizing analogues. Reported yields for the coupling step exceed 70%, but the reliance on expensive palladium catalysts (e.g., PdCl₂(dppf)) and stringent anhydrous conditions increases production costs.

One-Pot Twin-Catalysis Approach

Catalyst System

A novel one-pot method employs dual catalysts: silica-supported ferric chloride (SilFeC) and zinc chloride. Aniline derivatives react with methyl vinyl ketone (MVK) in acetic acid under nitrogen, facilitated by SilFeC (1.5 equiv) at 70°C. Zinc chloride (1 equiv) is added subsequently to promote cyclodehydration, forming the quinoline core.

Functionalization Steps

The trifluoromethyl group is introduced via electrophilic substitution using trifluoromethyl iodide (CF₃I) in the presence of CuI. Carboximidamide installation follows the same guanidine-mediated substitution as in Method 1. This approach reduces reaction steps but requires careful control of CF₃I’s reactivity to avoid over-fluorination.

Yield and Scalability

Initial yields for the one-pot quinoline formation are 55–65%, with overall yields dropping to 30–35% after functionalization. While scalable, the method’s reliance on gaseous CF₃I complicates industrial application.

Microwave-Assisted Cyclization

Reaction Design

Microwave irradiation accelerates the cyclization of β-(o-trifluoromethylanilino)-propanoic acid derivatives. Using phosphorus oxychloride and iodine under microwave conditions (120°C, 40 minutes), the 4-chloroquinoline intermediate forms directly, bypassing decarboxylation.

Efficiency Gains

Microwave irradiation reduces reaction times from hours to minutes and improves yields to 75–80% for the chlorination step. Subsequent carboximidamide installation proceeds as described in Method 1.

Comparative Analysis of Methods

Method Steps Overall Yield Cost Scalability
Friedländer Annulation5–640–45%ModerateIndustrial
Suzuki Coupling450–55%HighLaboratory
Twin Catalysis330–35%LowPilot Scale
Microwave-Assisted460–65%HighLaboratory

Key Observations :

  • The Friedländer method remains the most reliable for large-scale production despite moderate yields.

  • Microwave-assisted synthesis offers the highest efficiency but requires specialized equipment.

  • Twin catalysis is cost-effective but less suited for trifluoromethyl group introduction .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboximidamide group in this compound undergoes hydrolysis under acidic or basic conditions, yielding amine and carboxylic acid derivatives. The trifluoromethyl group enhances stability by reducing hydrolytic susceptibility compared to unsubstituted analogues.

Reaction Type Conditions Products
Acidic HydrolysisHCl, refluxAmine (NH₂) + carboxylic acid
Basic HydrolysisNaOH, aqueousAmine (NH₂) + carboxylate salt

Nucleophilic Substitution

The carboximidamide moiety reacts with nucleophiles (e.g., alcohols, amines) via nucleophilic attack. The trifluoromethyl group increases electrophilicity at the reactive site, facilitating substitution.

Nucleophile Conditions Product Type
Alcohols (ROH)Acid catalystAmidine derivatives
Amines (RNH₂)Base catalystGuanidine analogues

Cross-Coupling Reactions

The quinoline scaffold allows for cross-coupling reactions, such as Suzuki or Heck reactions, at the trifluoromethyl-substituted position. These reactions are influenced by the trifluoromethyl group’s electron-withdrawing nature, which directs reactivity.

Reaction Type Catalyst Reagents Outcome
Suzuki CouplingPd-basedBoronic acidsBiaryl quinoline hybrids
Heck ReactionPd(0)AlkenesAlkene-linked derivatives

Condensation Reactions

The compound participates in condensation reactions, forming heterocyclic or polymeric structures. For example, reaction with carbonyl compounds (e.g., aldehydes) generates imine-like derivatives.

Reactant Conditions Product Type
Aldehydes (RCHO)Acid catalystSchiff base derivatives
Ketones (RCOR')Base catalystβ-lactam analogues

Influence of the Trifluoromethyl Group

The trifluoromethyl substituent enhances lipophilicity and metabolic stability, as observed in pharmacokinetic studies of related quinoline derivatives . This group also directs reactivity by stabilizing intermediates during substitution or coupling reactions.

Comparison with Analogues

Structural modifications (e.g., position of substituents) significantly alter reactivity. For example, compounds with trifluoromethyl groups at different positions exhibit varied stability and substitution efficiency.

Compound Key Feature Reactivity Profile
4-(Trifluoromethyl)quinoline...Trifluoromethyl at position 4High stability, directed substitution
6-(Trifluoromethyl)quinoline...Trifluoromethyl at position 6Altered regioselectivity

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives, including 4-(trifluoromethyl)quinoline-2-carboximidamide hydrochloride, exhibit potent antimicrobial properties. Studies have shown that modifications to the quinoline structure can lead to enhanced activity against a variety of pathogens. For instance, derivatives with trifluoromethyl substitutions have been linked to increased lipophilicity and improved biological interactions, making them suitable for further development as antimicrobial agents .

Anticancer Properties

Quinoline derivatives are being explored for their anticancer potential. The unique properties of this compound may contribute to its efficacy in targeting cancer cells. Various studies have documented the synthesis of related compounds that demonstrate significant cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes, such as α-glucosidase. Inhibitors targeting this enzyme are crucial in managing type 2 diabetes mellitus. In vitro studies have demonstrated that derivatives of quinoline can effectively inhibit α-glucosidase activity, with some compounds showing IC50 values comparable to established drugs like acarbose .

Interaction Studies

Understanding the interaction profile of this compound is essential for elucidating its biological effects. Interaction studies focus on binding affinities and efficacy against biological targets, which are critical for optimizing therapeutic applications.

Synthesis Techniques

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Starting Material Preparation : Initial synthesis often begins with readily available quinoline derivatives.
  • Functionalization : The trifluoromethyl group is introduced through electrophilic aromatic substitution.
  • Carboximidamide Formation : The final step involves forming the carboximidamide moiety through condensation reactions.

These synthetic strategies are adaptable based on the desired purity levels and available starting materials.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinoline ring structure enables the compound to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Features :

  • Structural Motifs: The quinoline scaffold provides a rigid aromatic system for π-π interactions, while the trifluoromethyl group improves lipophilicity and resistance to oxidative metabolism .
  • Synthetic Utility : Patent applications highlight its use in multi-step syntheses of pharmacologically active compounds, such as kinase inhibitors and antimicrobial agents. For example, it serves as a precursor in reactions involving coupling with pyrimidine or pyridine derivatives (e.g., Reference Examples 81 and 109) .

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

The following compounds share structural similarities, including trifluoromethyl groups or amidine functionalities:

Compound Name CAS No. Key Structural Differences Similarity Score Application/Notes
4-(Trifluoromethyl)picolinimidamide HCl 909109-68-8 Picoline core (pyridine) vs. quinoline 0.54 Intermediate for heterocyclic synthesis
(E)-3-(2-Propyl-6-(CF₃)pyridin-3-yl)acrylic acid 1005174-17-3 Acrylic acid side chain, pyridine core 0.51 Potential building block for polymers/drugs
Cyclobutene-dione derivatives (e.g., 3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(CF₃)phenylamino]cyclobut-3-ene-1,2-dione HCl) 49216-74 Cyclobutene-dione core, bis-CF₃ substitution N/A High-cost specialty reagent (JPY 27,400/100 mg)

Key Observations :

  • Trifluoromethyl groups across analogs improve metabolic stability but may reduce solubility. For example, cyclobutene-dione derivatives with bis-CF₃ groups exhibit high hydrophobicity, limiting their aqueous applications .

Performance Insights :

  • Reactivity: The carboximidamide group in 4-(Trifluoromethyl)quinoline-2-carboximidamide HCl facilitates nucleophilic substitutions more efficiently than sulfonic acid derivatives (e.g., Example 381) .
  • Yield and Purity : While direct yield data is unavailable, intermediates synthesized via similar methods achieve high HPLC purity (e.g., retention time 1.18 minutes under SMD-TFA05 conditions) .

Commercial and Research Relevance

  • Cost Comparison: Cyclobutene-dione derivatives (JPY 27,400–32,600/100 mg) are significantly more expensive than 4-(Trifluoromethyl)quinoline-2-carboximidamide HCl, likely due to complex stereochemistry and low-scale production .
  • Therapeutic Potential: Unlike pyridine-based analogs, the quinoline scaffold is prevalent in antimalarial (e.g., chloroquine) and anticancer agents, suggesting broader pharmacological applicability for this compound .

Research Findings and Implications

  • Structural Advantages : The trifluoromethyl group enhances binding to hydrophobic pockets in target proteins (e.g., kinases), while the amidine group participates in hydrogen bonding, as seen in related spirocyclic carboxamides .
  • Limitations: High fluorine content may lead to metabolic inertness but could increase bioaccumulation risks compared to non-fluorinated analogs.

Biological Activity

4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. Quinoline derivatives have been extensively studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects. This article explores the biological activity of this specific compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C10H7ClF3N3
  • Molecular Weight : 263.63 g/mol
  • CAS Number : [not provided]

The biological activity of 4-(trifluoromethyl)quinoline derivatives is often attributed to their ability to interact with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. Quinoline compounds can inhibit specific enzymes or receptors involved in disease pathways, making them valuable in drug development.

Antiviral Activity

Recent studies have highlighted the antiviral properties of quinoline derivatives. For instance, a series of quinoline analogues were identified as potent inhibitors against enterovirus D68 (EV-D68), a virus associated with respiratory illness. The structure-activity relationship (SAR) indicated that modifications at the trifluoromethyl position significantly influenced antiviral potency. Compounds with this substitution showed a marked increase in efficacy compared to their non-trifluoromethyl counterparts, suggesting that this functional group plays a crucial role in enhancing biological activity .

Anticancer Activity

Research has also focused on the anticancer potential of quinoline derivatives. A study demonstrated that certain quinoline compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. The specific effects of this compound on cancer cell lines remain to be fully elucidated but are expected to follow similar mechanisms due to structural similarities with other active quinoline derivatives .

Case Studies and Research Findings

  • Antiviral Efficacy :
    • A study reported that certain quinoline derivatives exhibited significant antiviral activity against EV-D68, with IC50 values indicating effective inhibition at low concentrations. The presence of the trifluoromethyl group was correlated with enhanced activity .
  • Anticancer Studies :
    • In vitro studies on related quinoline compounds showed promising results in inhibiting tumor growth in various cancer models. The mechanism was primarily through apoptosis induction and cell cycle arrest .
  • Selectivity and Toxicity :
    • Research into the selectivity index (SI) for these compounds revealed that many quinoline derivatives exhibit favorable profiles, with low toxicity towards normal cells while effectively targeting cancerous cells .

Data Table: Summary of Biological Activities

Activity Type Compound Target/Pathway IC50/EC50 Reference
Antiviral4-(Trifluoromethyl)quinoline analogsEnterovirus D68200 nM
AnticancerQuinoline derivativesVarious cancer cell lines150 nM
SelectivityQuinoline compoundsNormal vs cancer cellsSI > 10

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves functionalization of quinoline scaffolds. For example, trifluoromethyl groups are introduced via nucleophilic substitution or cross-coupling reactions (e.g., using intermediates like 4-chloro-6-(trifluoromethyl)quinoline ). Characterization relies on 1H^1H/13C^{13}C NMR, HPLC for purity (>97.0%), and mass spectrometry to confirm molecular weight (e.g., 231.60 g/mol for related analogs ). Thermal stability is assessed via melting point determination (mp 62–64°C for similar chlorinated quinolines ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS-compliant guidelines: use fume hoods to avoid inhalation, wear nitrile gloves, and employ eye wash stations/safety showers for accidental exposure. Storage requires airtight containers in dry, ventilated areas to prevent degradation or moisture absorption . For spills, neutralize with inert adsorbents (e.g., dry sand) and avoid environmental release .

Q. How is structural confirmation achieved for derivatives of this compound?

  • Methodological Answer : Advanced spectroscopic techniques include:

  • NMR : 19F^{19}F NMR to track trifluoromethyl groups.
  • X-ray crystallography : Resolves steric effects of bulky substituents.
  • HPLC-MS : Validates purity and identifies byproducts (e.g., chlorinated impurities in analogs ).

Advanced Research Questions

Q. How can computational reaction design improve synthesis efficiency and reduce trial-and-error approaches?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and optimize reaction pathways. ICReDD’s integrated approach combines computational reaction path searches with experimental feedback loops to narrow optimal conditions (e.g., solvent selection, temperature gradients) . For example, simulating trifluoromethyl group reactivity reduces side reactions in quinoline functionalization .

Q. What strategies resolve contradictions in reported reaction yields for this compound’s derivatives?

  • Methodological Answer : Systematic analysis includes:

  • Design of Experiments (DoE) : Varies parameters (e.g., catalyst loading, solvent polarity) to identify critical factors.
  • Cross-validation : Compare yields under inert vs. aerobic conditions, as oxygen sensitivity may explain discrepancies .
  • Byproduct profiling : Use GC-MS/HPLC to trace unaccounted intermediates (e.g., dehalogenated byproducts in chlorinated precursors ).

Q. How can membrane separation technologies enhance purification of this compound?

  • Methodological Answer : Nanofiltration or reverse osmosis membranes selectively separate charged species (e.g., hydrochloride salts) from organic solvents. CRDC subclass RDF2050104 highlights membrane efficiency in isolating polar intermediates, reducing reliance on column chromatography . Process parameters (pH, pressure) are optimized via simulation tools (e.g., Aspen Plus) .

Q. What role does the trifluoromethyl group play in modulating biological activity, and how is this evaluated?

  • Methodological Answer : The -CF3_3 group enhances metabolic stability and lipophilicity. Assays include:

  • Enzyme inhibition studies : Measure IC50_{50} against target proteins (e.g., kinases).
  • Molecular docking : Predict binding affinities using software like AutoDock .
  • ADME profiling : Assess permeability (Caco-2 models) and plasma stability .

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